

An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxyphenylboronic acid

Cat. No.: B1293152

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-methoxyphenylboronic acid**, a key building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic profile, and applications in cross-coupling reactions, offering a critical resource for its effective utilization in research and development.

Core Physicochemical Properties

2-Bromo-5-methoxyphenylboronic acid is a substituted arylboronic acid that serves as a versatile reagent in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its molecular structure, featuring a bromine atom and a methoxy group on the phenyl ring, allows for the strategic introduction of this moiety into complex molecules.

Table 1: Physicochemical Data for **2-Bromo-5-methoxyphenylboronic acid**

Property	Value
CAS Number	89694-44-0
Molecular Formula	C ₇ H ₈ BBrO ₃
Molecular Weight	230.85 g/mol [1]
Melting Point	214-216 °C[1]
Density	1.61 g/cm ³ [1]
Boiling Point	376.6 °C at 760 mmHg[1]
Flash Point	181.6 °C[1]
Appearance	White to off-white solid

Spectroscopic Profile

While a complete set of experimentally-derived spectra for **2-Bromo-5-methoxyphenylboronic acid** is not readily available in all public databases, the expected spectral data can be inferred from closely related structures and general principles of spectroscopy. The following tables provide expected values and data from similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
^1H NMR	~7.5 (d), ~7.0 (d), ~6.8 (dd), ~3.8 (s)	Aromatic protons will appear as doublets and a doublet of doublets. The methoxy group will be a singlet. The B(OH)_2 protons are often broad and may not be observed.
^{13}C NMR	~160, ~135, ~118, ~115, ~110, ~56	Six distinct signals are expected for the aromatic carbons and the methoxy carbon. The carbon attached to boron may show a broad signal.

Note: Predicted values are based on spectral data of similar compounds such as 2-Bromo-5-methoxyphenyl methanesulfonate, which shows aromatic proton signals at 7.49 (d), 7.02 (d), and 6.77 (dd), and a methoxy signal at 3.81 (s). The ^{13}C NMR of this analog shows signals at 159.90, 146.95, 133.75, 114.98, 110.08, 105.82, and 55.87 ppm.[2]

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3300 (broad)	Strong	O-H stretch (from B(OH)_2)
~3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methoxy)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₇ H ₈ BBrO ₃
Exact Mass	229.97 g/mol
Key Fragmentation Pattern	Loss of H ₂ O, loss of B(OH) ₂ , cleavage of the C-Br bond. The isotopic pattern of bromine (⁷⁹ Br and ⁸¹ Br in a ~1:1 ratio) will be a key diagnostic feature.

Synthesis and Reactivity

2-Bromo-5-methoxyphenylboronic acid is typically synthesized through the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of **2-Bromo-5-methoxyphenylboronic acid** (General Procedure)

This protocol is a representative method for the synthesis of arylboronic acids and is adapted for the specific target molecule.

Materials:

- 1-Bromo-2-iodo-4-methoxybenzene (or a similar di-halogenated precursor)
- n-Butyllithium (n-BuLi) or Magnesium turnings
- Triisopropyl borate
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Lithiation/Grignard Formation:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 equivalent) in anhydrous THF. Cool the solution to $-78\text{ }^\circ\text{C}$. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.
- **Borylation:** To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below $-60\text{ }^\circ\text{C}$. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Cool the reaction mixture to $0\text{ }^\circ\text{C}$ and quench by the slow addition of 1M HCl until the solution is acidic.
- **Work-up and Purification:** Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield **2-Bromo-5-methoxyphenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol outlines a typical Suzuki-Miyaura coupling using **2-Bromo-5-methoxyphenylboronic acid**.

Materials:

- Aryl or vinyl halide (1.0 equivalent)
- **2-Bromo-5-methoxyphenylboronic acid** (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 , 2.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/ H_2O , 4:1 mixture)

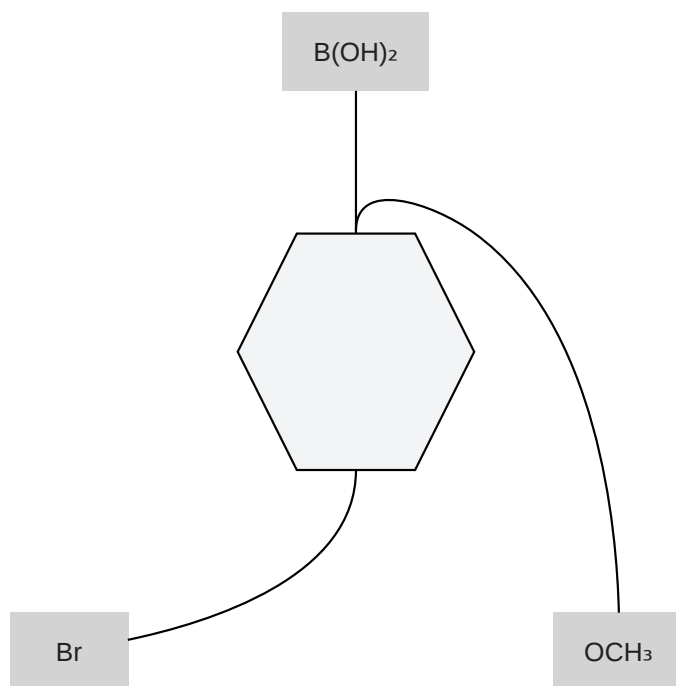
- Nitrogen or Argon gas

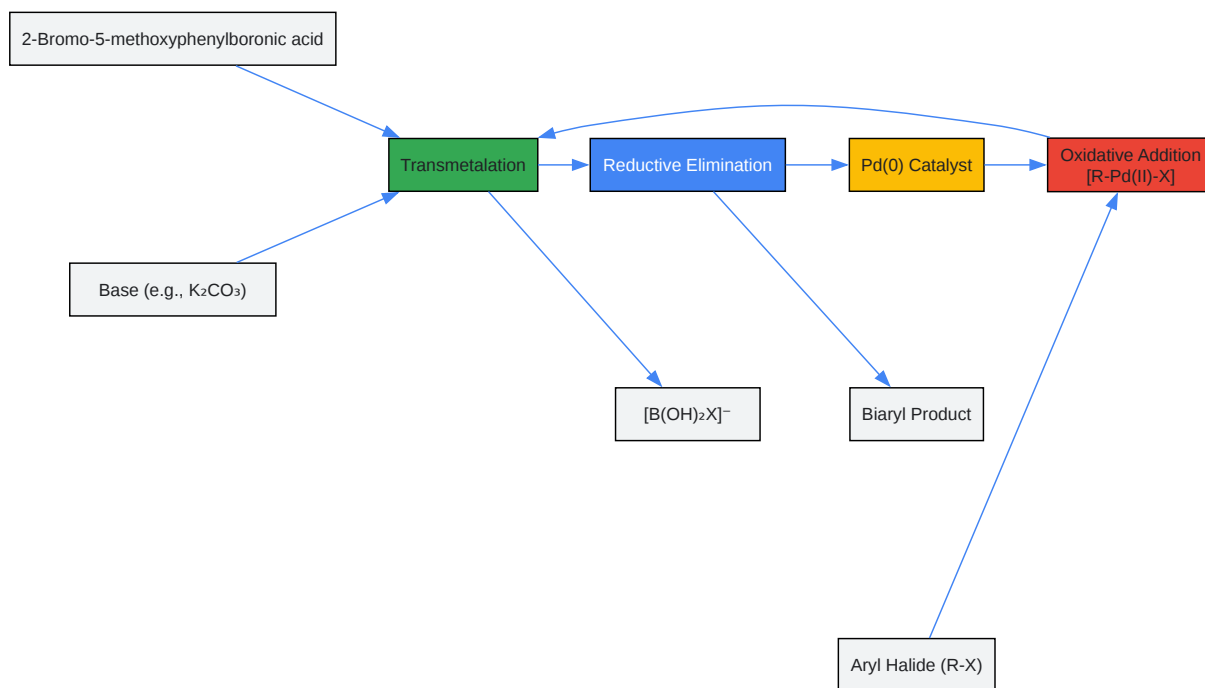
Procedure:

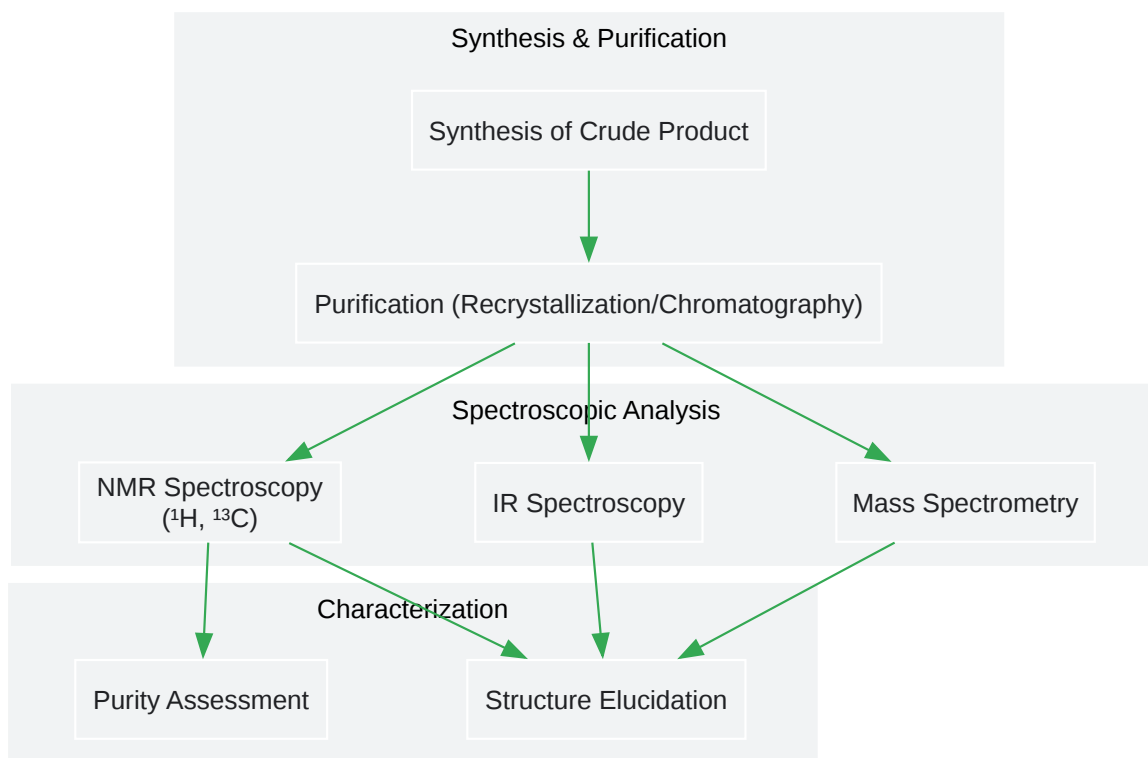
- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, **2-Bromo-5-methoxyphenylboronic acid**, palladium catalyst, and base.
- Solvent Addition: Add the degassed solvent system to the flask.
- Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
- Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Visualizations

Chemical Structure







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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293152#key-characteristics-of-2-bromo-5-methoxyphenylboronic-acid\]](https://www.benchchem.com/product/b1293152#key-characteristics-of-2-bromo-5-methoxyphenylboronic-acid)

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